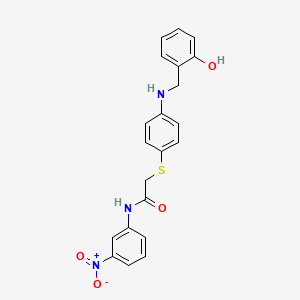
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide, also known as HNB-NAc, is a novel compound that has gained significant attention in the field of scientific research. This compound is a member of the class of thiosemicarbazones and has shown promising results in various studies related to cancer treatment, neurodegenerative diseases, and other pathologies.
Mecanismo De Acción
The mechanism of action of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. This compound also induces oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the programmed cell death pathway. This compound also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, the compound has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes in neuronal cells, thereby protecting them from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. The compound has also shown promising results in various studies related to cancer treatment and neurodegenerative diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential use in combination with other anticancer agents to enhance its efficacy. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential molecular targets for the compound. Finally, the in vivo efficacy and toxicity of the compound need to be evaluated in animal models before it can be considered for clinical trials.
Métodos De Síntesis
The synthesis of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide involves the reaction of 2-hydroxybenzaldehyde and thiosemicarbazide, followed by the reaction of the resulting product with 4-nitrobenzaldehyde and acetic anhydride. The final product is obtained after recrystallization from ethanol. The synthesis of this compound is relatively simple and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide has been extensively studied for its potential applications in cancer treatment. The compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound also inhibits the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. In addition to its anticancer properties, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has been shown to protect neuronal cells from oxidative stress and reduce the accumulation of amyloid-beta and alpha-synuclein proteins.
Propiedades
IUPAC Name |
2-[4-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-20-7-2-1-4-15(20)13-22-16-8-10-19(11-9-16)29-14-21(26)23-17-5-3-6-18(12-17)24(27)28/h1-12,22,25H,13-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAOTPANAOUBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
763108-19-6 |
Source


|
| Record name | 2-((4-((2-HYDROXYBENZYL)AMINO)PHENYL)THIO)-N-(3-NITROPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2455884.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2455885.png)

![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2455888.png)
![3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde](/img/structure/B2455890.png)


![N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2455894.png)

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/no-structure.png)
![5-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-pyran-2-one oxalate](/img/structure/B2455901.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2455902.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2455904.png)
![1-(3,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2455906.png)